

An In-Depth Technical Guide to the Solubility of 4-[(Methylamino)methyl]phenol

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Compound of Interest

Compound Name: 4-[(Methylamino)methyl]phenol

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Introduction

4-[(Methylamino)methyl]phenol, a substituted phenol derivative, is a valuable building block in organic synthesis, finding application in the preparation of various pharmaceuticals, dyes, and polymers. Understanding its solubility characteristics is a cornerstone for its effective use in drug discovery, process chemistry, and formulation development. Poor solubility can impede reaction kinetics, complicate purification processes, and critically limit the bioavailability of potential drug candidates.

This guide provides a comprehensive overview of the solubility of **4-[(Methylamino)methyl]phenol**. It delves into the underlying physicochemical principles governing its dissolution, outlines rigorous experimental protocols for solubility determination, and presents a consolidated view of its solubility profile in various solvents. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and utilize this compound.

Physicochemical Characterization

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for **4-[(Methylamino)methyl]phenol** are summarized below.

Table 1: Physicochemical Properties of **4-[(Methylamino)methyl]phenol**

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ NO	[1]
Molecular Weight	137.18 g/mol	[1]
Melting Point	181-182 °C	
Predicted pKa	9.41 ± 0.15 (Phenolic OH)	
Predicted XlogP	0.5	[1][2]
Appearance	White or yellowish crystalline solid	

The structure of **4-[(Methylamino)methyl]phenol** is amphoteric, meaning it possesses both acidic (phenolic hydroxyl) and basic (secondary amine) functional groups. This dual nature is the primary determinant of its pH-dependent solubility. The phenolic group (predicted pKa ≈ 9.41) is acidic, while the methylamino group is basic. The predicted XlogP of 0.5 suggests a relatively balanced hydrophilic-lipophilic character.[1][2]

Theoretical Principles of Solubility

The solubility of **4-[(Methylamino)methyl]phenol** is governed by the interplay of its molecular structure with the properties of the solvent.

The Role of pH and Ionization

As an amphoteric compound, the ionization state of **4-[(Methylamino)methyl]phenol** is highly dependent on the pH of the aqueous medium.[3][4]

- In acidic solutions (pH < pKa of amine): The methylamino group will be protonated, forming a positively charged cation (R-NH₂⁺-CH₃). This ionized form is significantly more soluble in water than the neutral form.
- In neutral solutions (pKa of amine < pH < pKa of phenol): The molecule will exist predominantly in its neutral, or zwitterionic, form. Its solubility in this range is referred to as its intrinsic solubility and is typically the lowest.

- In basic solutions ($\text{pH} > \text{pK}_a$ of phenol): The phenolic hydroxyl group will be deprotonated, forming a negatively charged phenoxide anion (R-O^-). This anionic form is also highly soluble in water.

This pH-dependent behavior results in a characteristic "U-shaped" solubility profile, with minimum solubility near the isoelectric point and significantly higher solubility at low and high pH values.^[5]

Figure 1: pH-dependent ionization states of **4-[(Methylamino)methyl]phenol**.

Solvent Polarity and Hydrogen Bonding

The "like dissolves like" principle is fundamental.

- Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. **4-[(Methylamino)methyl]phenol**, with its hydroxyl and amino groups, can readily form hydrogen bonds with these solvents, promoting solubility. It is reported to be soluble in water and ethanol.
- Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds but cannot donate them. They can solvate the molecule, but perhaps less effectively than protic solvents.
- Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar benzene ring in the molecule allows for some interaction with nonpolar solvents, but the polar hydroxyl and amino groups limit its solubility in highly nonpolar media.

Experimental Determination of Solubility

Accurate solubility measurement requires robust and well-validated methods. The Shake-Flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.^[6]

The Shake-Flask Method

This method measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature, after a state of equilibrium has been reached between the dissolved and undissolved solid.^{[6][7]}

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

- **Preparation:** Add an excess amount of solid **4-[(Methylamino)methyl]phenol** to a series of vials. The excess solid is critical to ensure that equilibrium is reached and saturation is maintained.^[7]
- **Solvent Addition:** Add a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers, ethanol) to each vial. For Biopharmaceutics Classification System (BCS) studies, aqueous media at pH 1.2, 4.5, and 6.8 are standard.^{[8][9]}
- **Equilibration:** Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.^[7] The pH of the suspension should be verified after the addition of the compound and at the end of the experiment.^[6]
- **Phase Separation:** After equilibration, allow the vials to stand to let the undissolved solids settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., with a 0.45 µm PVDF syringe filter). Care must be taken to avoid temperature changes during this step.^[7]
- **Quantification:** Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of **4-[(Methylamino)methyl]phenol** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[10][11][12]}
- **Calculation:** Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.^[8]

Figure 2: Standard workflow for the Shake-Flask solubility determination method.

Solubility Profile of 4-[(Methylamino)methyl]phenol

While extensive quantitative data for **4-[(Methylamino)methyl]phenol** across a wide range of solvents is not readily available in public literature, its physicochemical properties and qualitative descriptions allow for a well-grounded estimation of its solubility profile.

Table 2: Solubility Profile of **4-[(Methylamino)methyl]phenol**

Solvent	Solvent Type	Expected/Reported Solubility	Rationale
Water	Polar Protic	Soluble	The presence of both a hydrogen bond donor (-OH) and acceptor (-NH-) group facilitates strong interactions with water. Solubility is highly pH-dependent.
Ethanol	Polar Protic	Soluble	Ethanol can form hydrogen bonds with the solute, and its alkyl chain can interact with the benzene ring.
Methanol	Polar Protic	Expected to be Soluble	Similar to ethanol, methanol is a polar protic solvent capable of strong hydrogen bonding.
Acetone	Polar Aprotic	Expected to be Moderately Soluble	Can act as a hydrogen bond acceptor for the phenolic proton.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Expected to be Soluble	A strong polar aprotic solvent capable of dissolving a wide range of compounds.
Dichloromethane (DCM)	Nonpolar Aprotic	Expected to have Limited Solubility	The polarity is insufficient to effectively solvate the polar functional groups.

Hexane	Nonpolar	Expected to be Poorly Soluble/Insoluble	The significant difference in polarity between the solute and solvent prevents effective solvation.
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Practical Implications in Research and Development

- **Process Chemistry:** Solubility data is critical for selecting appropriate reaction solvents, developing crystallization and purification procedures, and avoiding precipitation during work-up.
- **Drug Formulation:** For pharmaceutical applications, understanding the pH-solubility profile is essential for designing oral dosage forms. The low intrinsic solubility may necessitate formulation strategies like salt formation (e.g., using a strong acid to form a highly soluble hydrochloride salt) or the use of co-solvents and excipients to enhance dissolution in the gastrointestinal tract.[\[5\]](#)
- **Analytical Chemistry:** Knowledge of solubility is required to prepare stock solutions for analytical standards and to develop appropriate mobile phases for chromatographic analysis.[\[13\]](#)

Conclusion

4-[(Methylamino)methyl]phenol is an amphoteric compound whose solubility is dictated by its dual acidic and basic functional groups. It is soluble in polar protic solvents like water and ethanol, with its aqueous solubility being highly dependent on pH. A thorough understanding and experimental determination of its solubility profile, using standardized methods like the shake-flask technique, are imperative for its successful application in scientific research and industrial development. The principles and protocols outlined in this guide provide a robust framework for researchers to accurately assess and leverage the solubility characteristics of this versatile chemical intermediate.

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